![molecular formula C12H10F8O B14605276 {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene CAS No. 60895-95-6](/img/structure/B14605276.png)
{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene is a fluorinated organic compound with the molecular formula C12H8F8O. It is characterized by the presence of a benzene ring substituted with a {[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methyl} group. This compound is of interest due to its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2,2,3,3,4,4,5,5-octafluoropentanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
C6H5CH2OH+C5H2F8OH→C6H5CH2OCH2C5H2F8+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of materials with specific chemical and physical characteristics.
Biology and Medicine
In biological and medical research, this compound is studied for its potential use in drug delivery systems. The presence of fluorine atoms can enhance the bioavailability and stability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its chemical resistance and thermal stability make it suitable for applications in harsh environments.
Mécanisme D'action
The mechanism of action of {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}toluene
- {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}phenol
Uniqueness
Compared to similar compounds, {[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene exhibits unique properties due to the presence of the benzene ring and the specific arrangement of fluorine atoms. This configuration enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
60895-95-6 |
|---|---|
Formule moléculaire |
C12H10F8O |
Poids moléculaire |
322.19 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5-octafluoropentoxymethylbenzene |
InChI |
InChI=1S/C12H10F8O/c13-9(14)11(17,18)12(19,20)10(15,16)7-21-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
PJDYXLVPKMLSFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



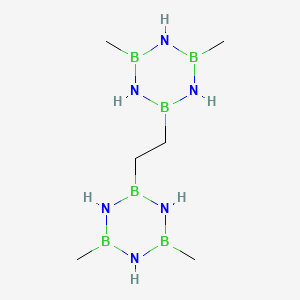
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

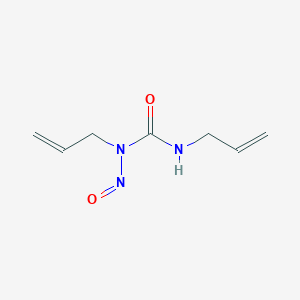
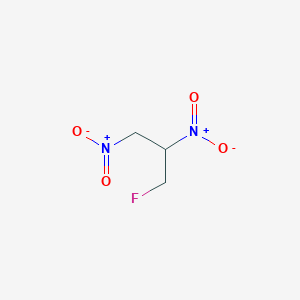
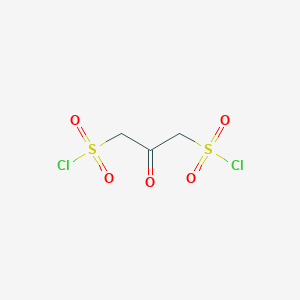
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
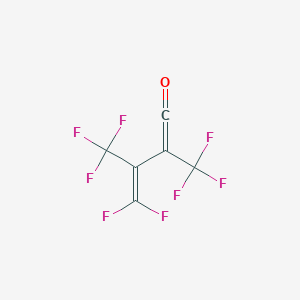
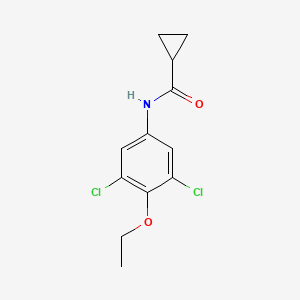
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
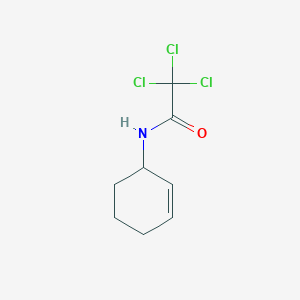
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

